

preliminary screening of 2-amino-N-methylethanesulfonamide hydrochloride

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Compound of Interest

Compound Name: 2-amino-N-methylethanesulfonamide hydrochloride

Cat. No.: B1521659

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An In-Depth Technical Guide to the Preliminary Screening of **2-amino-N-methylethanesulfonamide hydrochloride**

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicine, requiring a systematic and scientifically rigorous screening process to identify promising lead compounds. This guide provides a comprehensive framework for the preliminary in vitro screening of **2-amino-N-methylethanesulfonamide hydrochloride**, a small molecule featuring a sulfonamide moiety. While specific biological data for this compound is not extensively documented, its structural features—notably the sulfonamide group prevalent in many pharmaceuticals and its similarity to the endogenous molecule taurine—provide a strong rationale for targeted preliminary screening.^[1] This document outlines a multi-tiered screening cascade designed to efficiently assess its potential antiproliferative, antimicrobial, and targeted biological activities. We will detail the causality behind experimental choices, provide robust, self-validating protocols, and present a clear workflow for data interpretation, thereby establishing a foundation for subsequent, more detailed investigations in the drug development pipeline.

Introduction and Rationale

2-amino-N-methylethanesulfonamide hydrochloride (henceforth referred to as C₃H₁₁CIN₂O₂S) is a small molecule of interest due to its chemical structure. The sulfonamide functional group is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of drugs with antibacterial, anticancer, and anti-inflammatory properties.[1] Furthermore, the core structure of C₃H₁₁CIN₂O₂S, H₂N-CH₂-CH₂-SO₂-NHCH₃, bears a notable resemblance to taurine (2-aminoethanesulfonic acid), an abundant amino acid involved in numerous physiological processes, including osmoregulation, antioxidation, and neuromodulation. This structural analogy suggests that C₃H₁₁CIN₂O₂S could potentially interact with biological systems that recognize or transport taurine, such as amino acid transporters.[2]

The initial phase of evaluating a novel compound is the preliminary screening, a critical step designed to identify potential bioactivity and guide further research.[3][4] This guide proposes a logical, hypothesis-driven screening strategy to efficiently probe the therapeutic potential of C₃H₁₁CIN₂O₂S.

Compound Profile

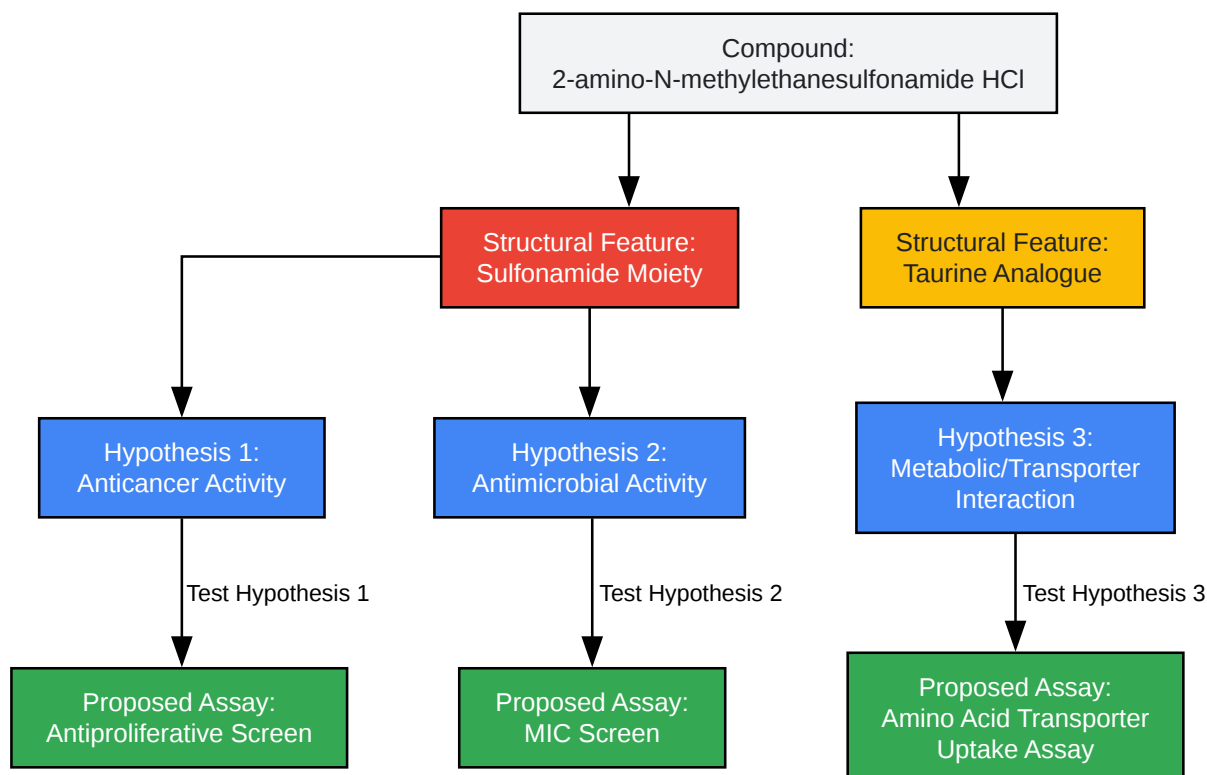
A clear understanding of the test article's properties is fundamental.

Property	Value	Source(s)
Chemical Name	2-amino-N-methylethanesulfonamide hydrochloride	[5][6][7]
Molecular Formula	C ₃ H ₁₁ CIN ₂ O ₂ S	[5][8]
Molecular Weight	174.65 g/mol	[5]
CAS Number	223757-01-5	[5][8]
Synonyms	2-amino-N-methylethane-1-sulfonamide hydrochloride	[7][8]
Physical Form	Solid	[9]

Note: Some databases may list alternative CAS numbers for related structures; 223757-01-5 is consistently associated with the hydrochloride salt form.

Rationale for Proposed Screening Cascade

The screening strategy is based on the compound's structural alerts. The sulfonamide group warrants investigation into its anticancer and antimicrobial potential, while the taurine-like backbone suggests exploring its interaction with amino acid metabolic pathways, which are increasingly recognized as therapeutic targets in oncology.[2]

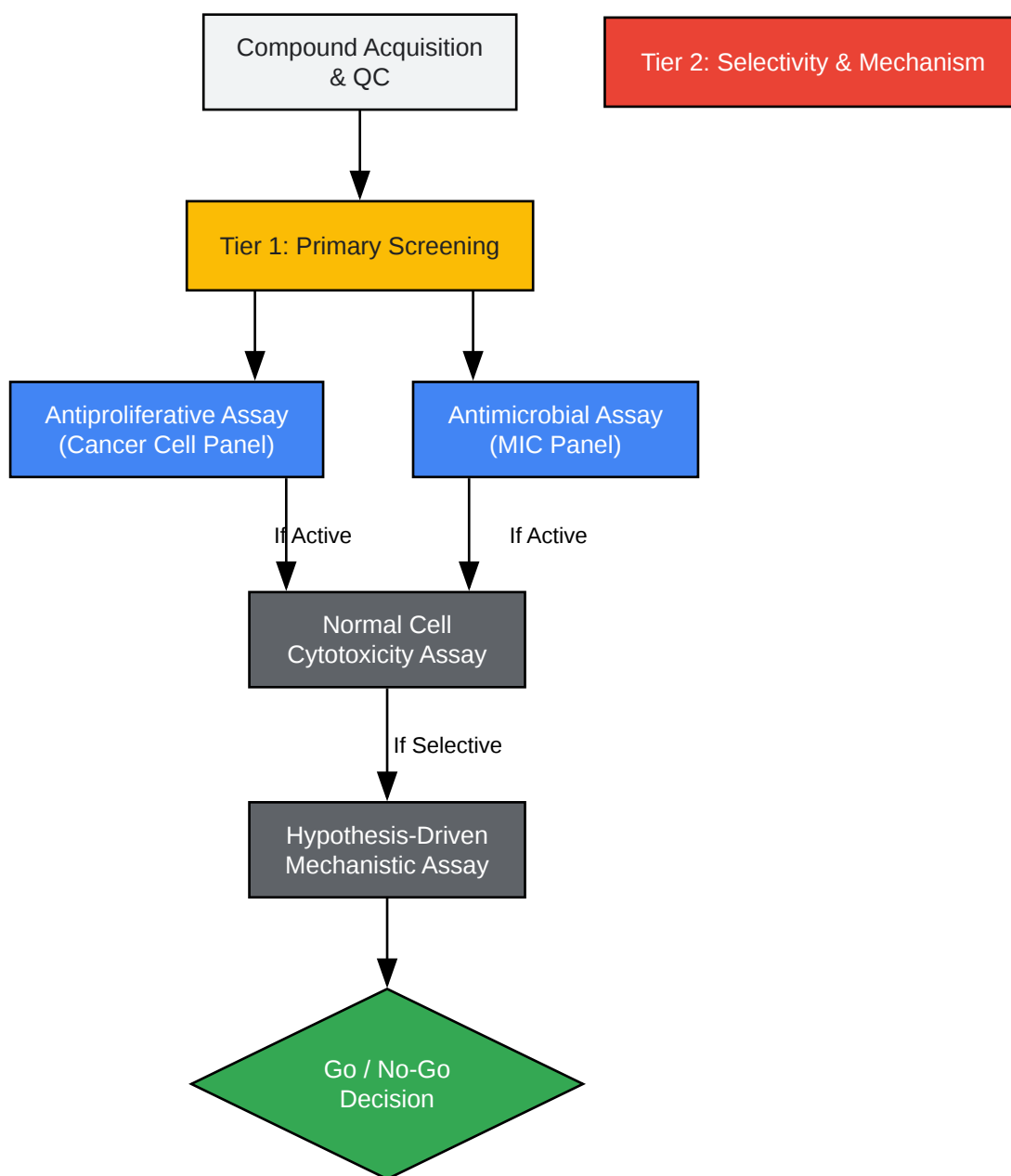


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Caption: Logical framework linking the compound's structural features to hypothesized biological activities and the corresponding preliminary screening assays.

Foundational Screening: A Multi-Pronged Approach

The initial screening phase is designed to be broad, covering key areas of therapeutic interest suggested by the compound's structure. A standard approach involves evaluating antiproliferative and antimicrobial activities first.[3]



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Caption: A tiered workflow for the preliminary screening of C3H11ClN2O2S, progressing from broad activity screening to selectivity and mechanistic studies.

Antiproliferative Activity Screening

A primary focus in drug discovery is identifying compounds that inhibit cancer cell growth.[3] The Sulforhodamine B (SRB) assay is a robust and widely used method for determining cytotoxicity and cell proliferation.[3]

- **Cell Culture:** A panel of human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast, and a pancreatic line like PANC-1 due to the potential link to amino acid metabolism) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.^{[1][3]} A non-cancerous cell line (e.g., human fibroblasts) should be included to assess selectivity.
- **Plating:** Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere for 24 hours.
- **Compound Treatment:** C₃H₁₁CIN₂O₂S is dissolved in a suitable solvent (e.g., DMSO or water) and serially diluted to a range of concentrations (e.g., 0.1 to 100 µM). Cells are treated with these concentrations for 48-72 hours. A vehicle control (solvent only) and a positive control (e.g., Doxorubicin) are included.
- **Cell Fixation:** After incubation, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
- **Staining:** Plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
- **Data Acquisition:** Unbound dye is washed away with 1% acetic acid. The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at ~510 nm.
- **Analysis:** The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by fitting the data to a dose-response curve.

Cell Line	Cancer Type	IC ₅₀ (μM) of C3H11CIN2O2S	IC ₅₀ (μM) of Doxorubicin	Selectivity Index (SI)*
A549	Lung	[Experimental Value]	[Experimental Value]	[Calculated Value]
HCT116	Colon	[Experimental Value]	[Experimental Value]	[Calculated Value]
MCF-7	Breast	[Experimental Value]	[Experimental Value]	[Calculated Value]
PANC-1	Pancreas	[Experimental Value]	[Experimental Value]	[Calculated Value]
Fibroblast	Normal	[Experimental Value]	[Experimental Value]	-

*Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI value is desirable.

Antimicrobial Activity Screening

The prevalence of sulfonamides as antimicrobial agents necessitates an evaluation of C3H11CIN2O2S against a panel of pathogenic microbes. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

- **Microbial Strains:** A representative panel should include Gram-positive bacteria (e.g., *Staphylococcus aureus*), Gram-negative bacteria (e.g., *Escherichia coli*, *Pseudomonas aeruginosa*), and a yeast (e.g., *Candida albicans*).
- **Inoculum Preparation:** Microbes are cultured to a logarithmic growth phase and diluted to a standardized concentration (e.g., 5×10^5 CFU/mL) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
- **Compound Preparation:** C3H11CIN2O2S is serially diluted in a 96-well plate.

- **Inoculation and Incubation:** The standardized inoculum is added to each well. Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- **Data Acquisition:** The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
- **Controls:** A positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) and a negative (no drug) control are essential for validation.

Microbial Strain	Gram Stain/Type	MIC (µg/mL) of C3H11CIN2O2S	MIC (µg/mL) of Control Drug
S. aureus	Gram-positive	[Experimental Value]	[Ciprofloxacin Value]
E. coli	Gram-negative	[Experimental Value]	[Ciprofloxacin Value]
P. aeruginosa	Gram-negative	[Experimental Value]	[Ciprofloxacin Value]
C. albicans	Fungal (Yeast)	[Experimental Value]	[Fluconazole Value]

Conclusion and Next Steps

The preliminary screening cascade outlined in this guide provides a robust and efficient pathway to assess the potential of **2-amino-N-methylethanesulfonamide hydrochloride**. The foundational antiproliferative and antimicrobial screens will determine if the compound possesses general biological activity. If promising "hits" are identified (e.g., potent IC₅₀ against a cancer cell line with a high selectivity index), the subsequent logical step would be to investigate the hypothesis-driven mechanism related to its taurine-like structure. This could involve competitive uptake assays with radiolabeled taurine or assessing its effect on metabolic pathways sensitive to amino acid depletion.^[2] The results of this preliminary screen will form a critical decision-making point for committing further resources to lead optimization and more complex in vivo studies.

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